![molecular formula C9H7ClN6O2 B14245931 Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- CAS No. 521058-41-3](/img/structure/B14245931.png)
Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- is a chemical compound with the molecular formula C9H7ClN6O2 and a molecular weight of 266.644 g/mol This compound is known for its unique structure, which includes a benzamide core substituted with a chlorine atom and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- typically involves the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting benzoyl chloride with ammonia or an amine under controlled conditions.
Chlorination: The benzamide core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Tetrazole Ring Formation: The tetrazole ring is introduced by reacting the chlorinated benzamide with sodium azide and a suitable catalyst under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production, where reactions are carried out in a controlled environment.
Continuous Flow Reactors: Employed for large-scale production, allowing for continuous synthesis and improved efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of tetrazole derivatives or other substituted benzamides.
Applications De Recherche Scientifique
Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound without the chlorine and tetrazole substitutions.
3-Chlorobenzamide: Benzamide with a chlorine atom at the 3-position.
Tetrazole-substituted Benzamides: Benzamides with various tetrazole substitutions.
Uniqueness
Benzamide, 3-chloro-N-[(1H-tetrazol-5-ylamino)carbonyl]- is unique due to its specific combination of chlorine and tetrazole substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
521058-41-3 |
|---|---|
Formule moléculaire |
C9H7ClN6O2 |
Poids moléculaire |
266.64 g/mol |
Nom IUPAC |
3-chloro-N-(2H-tetrazol-5-ylcarbamoyl)benzamide |
InChI |
InChI=1S/C9H7ClN6O2/c10-6-3-1-2-5(4-6)7(17)11-9(18)12-8-13-15-16-14-8/h1-4H,(H3,11,12,13,14,15,16,17,18) |
Clé InChI |
HRASKWNJKNZBSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(=O)NC(=O)NC2=NNN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


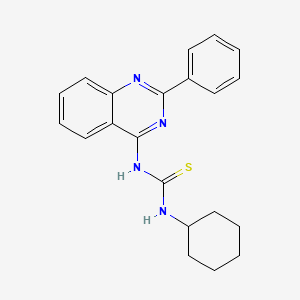

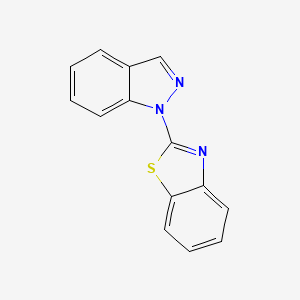

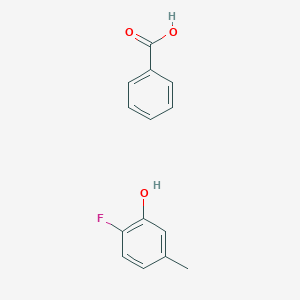
![3-[(1S)-1,2-Dihydroxyethyl]benzonitrile](/img/structure/B14245869.png)
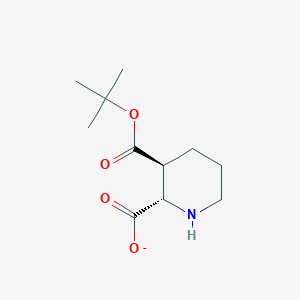
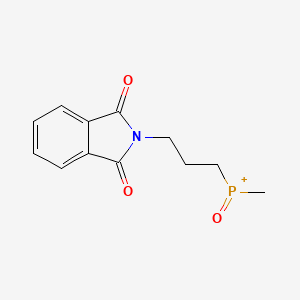
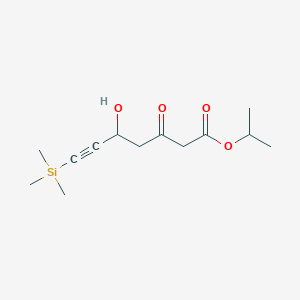
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14245913.png)
![N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14245924.png)
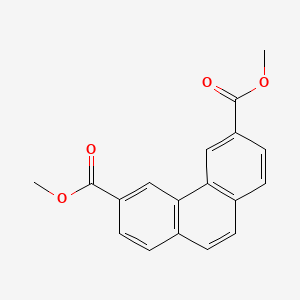
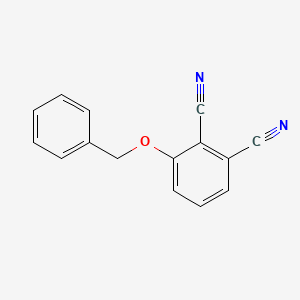
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
